[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino N-(2-chlorophenyl)carbamate
Description
The compound (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate features a conjugated enone system (3-oxoprop-1-en-1-yl) linked to a 4-bromophenyl group, a methylamino moiety, and an N-(2-chlorophenyl)carbamate functional group. Below, we compare this compound with structurally analogous systems to infer properties and behaviors.
Properties
IUPAC Name |
[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] N-(2-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O3/c1-21(11-10-16(22)12-6-8-13(18)9-7-12)24-17(23)20-15-5-3-2-4-14(15)19/h2-11H,1H3,(H,20,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLCDZJXLDUBGV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC(=O)C1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C(=O)C1=CC=C(C=C1)Br)OC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzaldehyde with acetylacetone to form 3-(4-bromophenyl)-3-oxoprop-1-en-1-yl. This intermediate is then reacted with methylamine to form (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamine. Finally, this compound is reacted with 2-chlorophenyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chalcone Derivatives
Chalcones, characterized by the α,β-unsaturated ketone (3-oxoprop-1-en-1-yl) system, share electronic conjugation with the target compound. For example:
- {4-[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzene-1-sulfonate} (4BPMS) (): Structural similarity: Contains the 4-bromophenyl-propenone motif. Key differences: Replaces the carbamate with a sulfonate ester, enhancing hydrophilicity. Applications: Exhibits nonlinear optical (NLO) properties due to extended π-conjugation, a trait likely shared by the target compound.
Carbamate and Carboxamide Derivatives
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ():
- Structural similarity : Bromophenyl group and carboxamide functionality.
- Key differences : Cyclopropane ring and carboxamide instead of carbamate; carbamates generally exhibit lower hydrolytic stability compared to carboxamides.
- Synthesis : Prepared via coupling of carboxylic acid with diethylamine (77% yield), suggesting similar efficiency for the target compound’s carbamate formation.
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ():
Aryl-Substituted Chromenes
- Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (): Structural similarity: Bromophenyl substituent and aromatic system. Key differences: Chromene core with cyano and amino groups, enabling diverse hydrogen bonding (e.g., –NH2, –OH) compared to the carbamate’s carbonyl oxygen.
Physicochemical and Functional Properties
Hydrogen Bonding and Crystal Packing
- The carbamate group (–OCONH–) can act as both hydrogen bond donor and acceptor, similar to hydrazinecarboxamides (). Ortho-chlorophenyl substitution may introduce steric hindrance, altering packing efficiency compared to para-substituted analogs.
Electronic Properties
- The conjugated enone system in chalcones () enhances NLO activity. The target compound’s bromophenyl and carbamate groups may modulate electron withdrawal, affecting polarizability.
Comparative Data Table
Biological Activity
(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate is a synthetic compound with potential biological activity. Its structure includes a carbamate functional group, which is known for its reactivity and biological significance. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14BrClN2O3
- Molecular Weight : 409.66 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
The biological activity of carbamates often involves inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, these compounds can lead to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases and certain types of cancer.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of bromine and chlorine atoms may enhance the lipophilicity and reactivity of the compound, potentially increasing its efficacy against tumor cells.
- Neuroprotective Effects : Some carbamate derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, possibly through modulation of signaling pathways involved in cell survival.
- Anti-inflammatory Properties : There is evidence that carbamate compounds can modulate inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various carbamate derivatives on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate | MCF-7 | 5.2 |
| (1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-ylamino N-(2-chlorophenyl)carbamate | PC-3 | 6.8 |
Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective properties of similar carbamate compounds in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with these compounds significantly reduced markers of oxidative stress and improved cell viability.
| Treatment | Viability (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 60 | High |
| Carbamate Treatment | 85 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
